molecular formula C22H23Cl2N3O2S B2543079 (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1215392-11-2

(2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2543079
CAS No.: 1215392-11-2
M. Wt: 464.41
InChI Key: KCACWXQYQULUPF-UHFFFAOYSA-N
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Description

The compound “(2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a piperazine-based derivative with a thiazole-substituted aromatic system. Its structure features a 2-chlorophenyl group attached to a methanone moiety, which is further linked to a piperazine ring modified by a 4-(4-methoxyphenyl)thiazol-2-ylmethyl substituent. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies. The presence of the thiazole ring and methoxyphenyl group may influence receptor binding affinity and metabolic stability compared to simpler arylpiperazines.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S.ClH/c1-28-17-8-6-16(7-9-17)20-15-29-21(24-20)14-25-10-12-26(13-11-25)22(27)18-4-2-3-5-19(18)23;/h2-9,15H,10-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCACWXQYQULUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride at different dosages in animal models have not been specifically studied. Thiazole derivatives have been shown to exhibit dose-dependent effects in animal models, with potential toxic or adverse effects observed at high doses.

Biological Activity

The compound (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a thiazole-derived molecule that has garnered interest due to its potential biological activities, particularly in the fields of anticancer, anticonvulsant, and anti-inflammatory research. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Thiazole Ring : Known for its diverse biological activities.
  • Piperazine Moiety : Often associated with pharmacological properties.
  • Chloro and Methoxy Substituents : These groups can influence the compound's reactivity and interaction with biological targets.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing a thiazole ring have been shown to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and inhibition of anti-apoptotic proteins.

Table 1: Cytotoxic Activity of Thiazole Derivatives

Compound IDCell Line TestedIC50 (µM)Mechanism of Action
Compound 1A4311.98Inhibition of Mcl-1
Compound 2HT2923.30Induction of apoptosis
Compound 3Jurkat<1.0Interaction with Bcl-2

The presence of electron-withdrawing groups, such as chlorine and methoxy, has been correlated with enhanced anticancer activity, suggesting that structural modifications can optimize efficacy .

2. Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant activity. A study evaluated several thiazole-based compounds for their effectiveness in seizure models, revealing that certain structural features significantly enhance their protective effects against seizures.

Table 2: Anticonvulsant Activity of Thiazole Compounds

Compound IDModel UsedED50 (mg/kg)Effectiveness
Compound AMES24.38High protection against seizures
Compound BscPTZ88.23Moderate protection

The study highlighted that the incorporation of specific substituents on the phenyl rings could lead to increased anticonvulsant potency .

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazole compounds has been explored through molecular docking studies targeting cyclooxygenase (COX) and lipoxygenase (LOX). These studies suggest that thiazole derivatives can inhibit these enzymes effectively, contributing to their anti-inflammatory properties.

Table 3: Inhibition Potency Against COX/LOX Enzymes

Compound IDTarget EnzymeBinding Energy (kcal/mol)Inhibition Percentage
Compound XCOX-2-9.575%
Compound YLOX-8.768%

These findings indicate that thiazoles may serve as potential leads for developing anti-inflammatory drugs .

Case Study 1: Thiazole Derivatives in Cancer Treatment

A series of synthesized thiazole derivatives were tested against various cancer cell lines, including breast and colon cancer. The results indicated that compounds with a methoxy group showed enhanced cytotoxicity compared to those without it, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Evaluation of Anticonvulsant Properties

In a controlled study assessing the anticonvulsant effects of thiazole derivatives, one compound demonstrated significant seizure protection in both MES and scPTZ models, outperforming traditional anticonvulsants like sodium valproate. This highlights the therapeutic potential of thiazoles in treating epilepsy .

Scientific Research Applications

Antimicrobial Research

Research has demonstrated the antimicrobial potential of thiazole derivatives. A study highlighted that compounds similar to (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Antitumor Research

The compound's potential as an antitumor agent is supported by findings that suggest it can induce cell cycle arrest and apoptosis in cancer cells. This effect is mediated through the activation of caspase pathways and the modulation of pro-apoptotic and anti-apoptotic proteins.

Case Study Example
A study published in a peer-reviewed journal demonstrated that a structurally similar thiazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial dysfunction and caspase activation .

Pharmacokinetics

Pharmacokinetic studies of related compounds indicate favorable absorption and distribution characteristics, which enhance their therapeutic potential. Understanding the pharmacokinetics is crucial for optimizing dosage regimens and maximizing efficacy while minimizing toxicity.

Comparison with Similar Compounds

Key Compounds for Comparison:

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21/MK37) Structural Differences: Replaces the 4-methoxyphenyl-thiazole group with a thiophene ring and a trifluoromethylphenyl substituent. Synthesis: Prepared via HOBt/TBTU-mediated coupling, similar to methods used for the target compound .

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Structural Differences: Lacks the thiazole-methoxyphenyl system; features a chloroethyl group directly attached to piperazine. Activity: Reported antifungal and antipsychotic properties, but lower metabolic stability due to the reactive chloroethyl group .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole (Compound 5)

  • Structural Differences : Contains a fluorophenyl-triazole-thiazole system instead of methoxyphenyl-thiazole.
  • Crystallography : Exhibits planar molecular geometry except for a perpendicular fluorophenyl group, suggesting conformational rigidity .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound LogP Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target Compound ~2.8* 484.35 4-Methoxyphenyl-thiazole, Cl Under investigation (anticancer)
Compound 21 (MK37) 3.5 384.34 Thiophene, CF3 CNS-targeted (preclinical)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone 1.9 252.72 Chloroethyl, phenyl Antifungal, antipsychotic
Compound 5 ~2.2 503.44 Fluorophenyl, triazole-thiazole Antibacterial (in vitro)

*Estimated via computational methods (e.g., Multiwfn ).

Mechanistic Insights

  • Electron-Donating vs. In contrast, trifluoromethyl (Compound 21) and fluorophenyl (Compound 5) groups are electron-withdrawing, altering binding kinetics .
  • Thiazole vs. Thiophene : Thiazole rings (target compound) offer higher polarity and hydrogen-bonding capacity compared to thiophene (Compound 21), influencing solubility and target engagement .

Q & A

Q. What are optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including alkylation of the piperazine core, thiazole ring formation, and final coupling with the 2-chlorophenyl group. Key steps:

  • Thiazole Formation : Use ammonium persulfate (APS) or similar oxidizing agents for cyclization of thioamide precursors under controlled pH ( ).
  • Piperazine Functionalization : Employ nucleophilic substitution or Mannich reactions to introduce the methyl-thiazole moiety ( ).
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) and recrystallization in methanol/ether mixtures improve purity ( ). Yields >70% are achievable with stoichiometric optimization (e.g., 1.2 equiv of sulfonyl chloride for piperazine derivatization) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm piperazine proton environments (δ 2.5–3.5 ppm for N–CH2_2) and aromatic thiazole/chlorophenyl signals (δ 6.8–7.8 ppm) ( ).
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21_1/c) resolve bond angles and dihedral angles between the thiazole and methoxyphenyl groups ( ).
  • HRMS : Exact mass analysis (e.g., m/z 470.12 [M+H]+^+) ensures molecular formula accuracy .

Q. How does the hydrochloride salt influence solubility and formulation for in vitro studies?

The hydrochloride form enhances aqueous solubility via protonation of the piperazine nitrogen.

  • Solubility Testing : Use phosphate-buffered saline (PBS, pH 7.4) or dimethyl sulfoxide (DMSO) for stock solutions.
  • Stability : Monitor pH-dependent degradation (e.g., 4°C storage in amber vials) to prevent hydrolysis of the methanone group .

Advanced Research Questions

Q. What structure-activity relationships (SAR) justify modifications to the thiazole or methoxyphenyl moieties?

  • Thiazole Modifications : Replacement with oxazole or pyridine rings (e.g., ) alters electron density, affecting binding to targets like kinase enzymes.
  • Methoxyphenyl Substitution : Introducing halogens (e.g., -F, -Cl) or bulkier groups (e.g., -CF3_3) enhances lipophilicity and membrane permeability ( ).
  • Piperazine Flexibility : Rigidifying the piperazine ring (e.g., via spirocyclic derivatives) may improve selectivity for serotonin or dopamine receptors .

Q. How can in vitro assays evaluate this compound’s potential as an antimicrobial or antitumor agent?

  • Antibacterial Testing : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC ≤8 µg/mL) and Gram-negative strains ( ).
  • Anticancer Screening : MTT assays on leukemia (K562) and breast cancer (MCF-7) cell lines, with IC50_{50} values compared to doxorubicin controls ( ).
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 µM) to identify threshold effects.
  • Metabolite Interference : Use LC-MS to detect hydrolyzed byproducts (e.g., free piperazine) that may skew results ( ).
  • Cell Line Variability : Compare activity in isogenic lines (e.g., p53+/+ vs. p53−/−) to isolate genetic factors .

Q. How do computational models predict binding modes to biological targets?

  • Docking Studies : Use AutoDock Vina to simulate interactions with CYP450 enzymes or σ-1 receptors, focusing on hydrogen bonds with the methanone oxygen ( ).
  • MD Simulations : GROMACS-based trajectories (100 ns) assess stability of the thiazole-piperazine conformation in lipid bilayers .

Q. What are the stability profiles under varying pH and temperature conditions?

  • Forced Degradation : Expose to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and UV light (ICH Q1B guidelines). Monitor via HPLC for degradation products (e.g., dechlorinated analogs) ( ).
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C, critical for lyophilization protocols .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., thiazole alkylation) ().
  • Crystallography : Soak crystals in Paratone-N oil to prevent desiccation during data collection ().
  • Biological Assays : Include vehicle controls (e.g., 0.1% DMSO) to exclude solvent toxicity ().

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